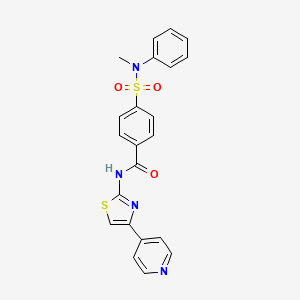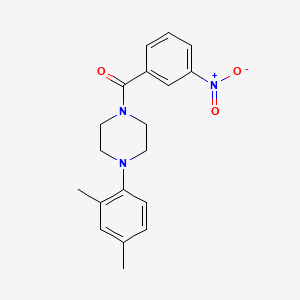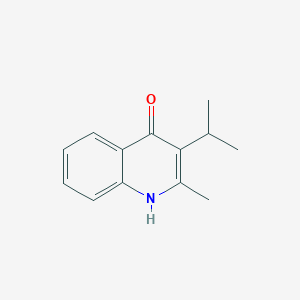![molecular formula C13H24N2O4 B3010151 Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-1-carboxylate CAS No. 2287345-29-1](/img/structure/B3010151.png)
Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-1-carboxylate" is a spirocyclic compound, which is a class of organic compounds characterized by their unique structure where two rings are joined at a single atom. The structure of this compound suggests that it contains oxygen and nitrogen atoms within its spirocyclic framework, which could potentially contribute to its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of related spirocyclic compounds has been demonstrated in several studies. For instance, a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–Kinase inhibitor K-115, was achieved through intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol . Similarly, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through two efficient routes, providing a platform for further selective derivations on the azetidine and cyclobutane rings . These methods could potentially be adapted for the synthesis of "this compound" by altering the starting materials and reaction conditions to accommodate the different ring sizes and functionalities.
Molecular Structure Analysis
The molecular structure of spirocyclic compounds can be quite complex due to the presence of multiple rings and heteroatoms. For example, the molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined using crystallography, revealing typical bond lengths and angles for a piperazine-carboxylate . The mirror symmetry observed in the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, with a chair conformation of the hexahydropyrimidine ring, indicates the diverse conformations that spirocyclic compounds can adopt . These insights into the molecular structure of related compounds can inform the analysis of "this compound".
Chemical Reactions Analysis
Spirocyclic compounds often exhibit interesting reactivity due to their strained ring systems and the presence of heteroatoms. The reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal resulted in a mixture of isomeric condensation products, showcasing the reactivity of such compounds towards nucleophilic reagents . This type of reactivity could be relevant for "this compound" when considering its potential reactions with various reagents.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of spirocyclic compounds can generally be inferred from their molecular structure. The presence of tert-butyl groups typically increases steric bulk, potentially affecting the solubility and boiling points of these compounds. The heteroatoms within the rings can influence the compound's polarity, reactivity, and ability to participate in hydrogen bonding, which are important factors in determining solubility, melting points, and reactivity profiles.
Wissenschaftliche Forschungsanwendungen
Supramolecular Arrangements
Research on cyclohexane-spirohydantoin derivatives, closely related to tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-1-carboxylate, reveals their significance in crystallography. The study by Graus et al. (2010) focuses on the molecular and crystal structure relationships of these compounds, highlighting their solvent-free crystals and the impact of substituents on supramolecular arrangements (Graus et al., 2010).
Conformational Analysis in Peptide Synthesis
Fernandez et al. (2002) explored spirolactams, structurally similar to the tert-butyl compound, for their use in peptide synthesis. These compounds act as constrained surrogates for specific dipeptides, demonstrating their potential in mimicking natural peptide structures (Fernandez et al., 2002).
Novel Compound Synthesis
Meyers et al. (2009) developed synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound with potential in novel compound synthesis. This research opens avenues for developing compounds that offer alternative chemical spaces compared to traditional piperidine systems (Meyers et al., 2009).
Drug Discovery Scaffolds
Jenkins et al. (2009) synthesized novel spiro scaffolds, including 1,8-diazaspiro[4.5]decane, for drug discovery. These scaffolds, inspired by bioactive natural products, provide versatile building blocks for developing a library of lead generation compounds (Jenkins et al., 2009).
Boc Protecting Group Introduction
Rao et al. (2017) described a new reagent, tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), for introducing Boc protecting groups to amines. This advancement is crucial for synthesizing N-Boc-amino acids and esters, relevant in peptide and protein research (Rao et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-12(2,3)19-11(16)15-5-7-18-10-13(15)8-14-4-6-17-9-13/h14H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQVQUQGPJBWTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC12CNCCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzo[c][1,2,5]thiadiazol-5-yl(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B3010069.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B3010070.png)
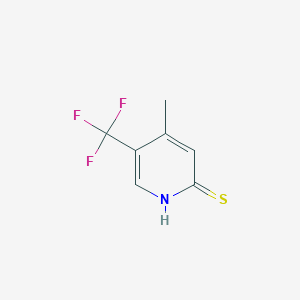
![5-[(E)-2-[5-(2-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B3010073.png)
![3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3010078.png)
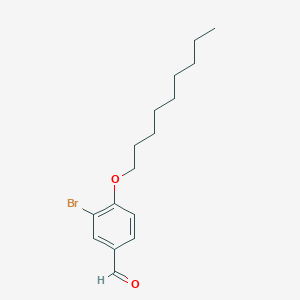
![2-methyl-6-(2-methylpropyl)-5-thioxo-2,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B3010082.png)

![1-(4-chlorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}cyclopentane-1-carboxamide](/img/structure/B3010085.png)

